molecular formula C21H25N3O B14374832 N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea CAS No. 90128-39-5

N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea

Cat. No.: B14374832
CAS No.: 90128-39-5
M. Wt: 335.4 g/mol
InChI Key: KMHMHPIRYHHKRU-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a urea group substituted with diethyl and phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea typically involves the reaction of diethylamine with a suitable phenyl-substituted isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

Diethylamine+Phenyl-substituted isocyanateN,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea\text{Diethylamine} + \text{Phenyl-substituted isocyanate} \rightarrow \text{N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea} Diethylamine+Phenyl-substituted isocyanate→N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylurea: A simpler analog with similar urea functionality but lacking the phenyl groups.

    N,N-Diethyl-N’-phenylurea: Contains one phenyl group, making it less complex than the target compound.

    N,N-Diethyl-N’-[(4E)-4-(phenylimino)but-2-en-2-yl]urea: Similar structure but with variations in the substitution pattern.

Uniqueness

N,N-Diethyl-N’-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea stands out due to its unique combination of diethyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90128-39-5

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

1,1-diethyl-3-(4-phenyl-4-phenyliminobut-2-en-2-yl)urea

InChI

InChI=1S/C21H25N3O/c1-4-24(5-2)21(25)22-17(3)16-20(18-12-8-6-9-13-18)23-19-14-10-7-11-15-19/h6-16H,4-5H2,1-3H3,(H,22,25)

InChI Key

KMHMHPIRYHHKRU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

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